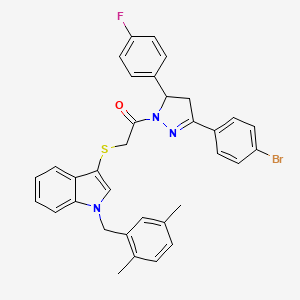

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone

描述

The compound 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a pyrazoline-based hybrid molecule with a unique structural architecture. Its core consists of a 4,5-dihydropyrazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a 4-fluorophenyl group. The pyrazoline nitrogen at position 1 is linked to an ethanone moiety, which is further functionalized with a thioether group connected to a 1-(2,5-dimethylbenzyl)-substituted indole ring.

The indole-thioether moiety, in particular, may enhance binding affinity to biological targets due to its hydrophobic and hydrogen-bonding capabilities .

属性

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29BrFN3OS/c1-22-7-8-23(2)26(17-22)19-38-20-33(29-5-3-4-6-31(29)38)41-21-34(40)39-32(25-11-15-28(36)16-12-25)18-30(37-39)24-9-13-27(35)14-10-24/h3-17,20,32H,18-19,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYQRLVGNCCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. For instance, a related pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

Antiviral Properties

Compounds similar to 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone have shown antiviral activity. Research indicates that specific substitutions on the pyrazole ring can lead to increased efficacy against viral infections .

Multi-Step Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyrazole Ring : Starting from commercially available precursors, the pyrazole ring is constructed through condensation reactions.

- Thioether Formation : The indole derivative is introduced via a thioether linkage, which is crucial for enhancing biological activity.

- Final Modifications : Additional steps may involve functional group transformations to optimize the pharmacological profile.

Crystallography

The crystal structure of related compounds has been analyzed using X-ray diffraction techniques. These studies reveal that the pyrazole and indole moieties adopt specific conformations that influence their biological activity. For example, dihedral angles between the rings can affect intermolecular interactions and solubility properties .

Case Studies

化学反应分析

Reaction Mechanism:

-

Nucleophilic Substitution : The thiol group (-SH) from the carbothioamide acts as a nucleophile, attacking the electrophilic carbon of the bromoethanone derivative.

-

Elimination of HBr : The reaction proceeds with the elimination of hydrogen bromide (HBr), forming the thioether bond between the pyrazole and indole moieties.

Key Reaction Conditions:

Structural Influences on Reactivity

The compound’s reactivity is shaped by its hybrid heterocyclic structure:

-

Pyrazole Ring : The planar pyrazole core (r.m.s. deviation = 0.043 Å) facilitates π-π stacking interactions, potentially stabilizing intermediates during synthesis.

-

Thioether Linkage : The -S- group enhances nucleophilicity, critical for bond formation in the synthesis.

-

Halogen Substituents : The electron-withdrawing bromophenyl and fluorophenyl groups influence electron distribution, directing regioselectivity in reactions .

Thin-Layer Chromatography (TLC)

-

Employed to monitor reaction progression and confirm product formation .

-

Ensures purity by detecting unreacted starting materials or byproducts.

Crystallographic Analysis

-

Single-crystal X-ray diffraction reveals a T-shaped molecular geometry due to dihedral angles between substituents (e.g., 77.9° between pyrazole and fluorophenyl groups) .

-

Intramolecular hydrogen bonds (e.g., C15–H15⋯O1) stabilize the conformation .

Comparative Data

相似化合物的比较

Table 1: Structural Features of Selected Pyrazoline Derivatives

Key Observations:

- Side Chain Diversity: The indole-thioether group in the target compound distinguishes it from analogs with simpler acyl or alkyl chains (e.g., butanone in ). This moiety may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .

Crystallographic and Computational Insights

- Crystal Packing : The target compound’s bromo and fluoro substituents are expected to engage in halogen bonding (C–Br···N/O) and C–H···F interactions, as seen in analogs .

- Software Tools : Structural characterization of related compounds relies on SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .

常见问题

Basic Research Questions

Synthesis and Optimization Q: What are the common synthetic routes for preparing pyrazoline-based compounds like the target molecule, and how can reaction conditions be optimized? A: Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

- Step 1: Prepare the chalcone intermediate (e.g., (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) via Claisen-Schmidt condensation .

- Step 2: React the chalcone with hydrazine hydrate in refluxing ethanol to form the pyrazoline core.

- Step 3: Introduce the indole-thioether moiety via nucleophilic substitution or thiol-alkyne "click" chemistry.

Optimization Tips:

Structural Confirmation Q: What analytical techniques are essential for confirming the molecular structure of this compound? A: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy: Use H/C NMR to verify substituent positions and diastereotopic protons in the dihydropyrazole ring .

- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and stereochemistry. For example:

| Parameter | Typical Range for Pyrazolines |

|---|---|

| N1–N2 bond length | 1.35–1.40 Å |

| C4–C5 (dihydro) | 1.50–1.55 Å |

| Dihedral angle (aryl rings) | 70–85° |

- Mass Spectrometry: HRMS confirms molecular weight and fragmentation patterns.

Purity Assessment Q: How can researchers ensure high purity of the compound for biological testing? A:

- Chromatography: Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or preparative HPLC with a C18 column .

- Melting Point Analysis: Compare observed vs. literature values (e.g., 409 K for related pyrazolines ).

- Elemental Analysis: Validate C/H/N/S/Br/F ratios within ±0.4% of theoretical values.

Advanced Research Questions

Crystallographic Data Contradictions Q: How to resolve discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the pyrazoline ring? A:

- Check Data Quality: Ensure crystallographic data has a low R factor (<0.05) and high completeness (>98%) .

- DFT Refinement: Use Gaussian or ORCA to optimize geometry with B3LYP/6-31G(d). Compare with experimental values.

- Thermal Motion: Account for anisotropic displacement parameters in SHELXL to refine bond lengths .

Example Workflow:

Structure-Activity Relationship (SAR) Studies Q: How to design SAR studies to evaluate the impact of substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) on bioactivity? A:

- Analog Synthesis: Prepare derivatives with halogen substitutions (Cl, Br, I) at the 4-position of phenyl rings.

- Biological Assays: Test against target enzymes (e.g., COX-2, kinases) using:

- Enzyme Inhibition: IC determination via fluorescence polarization .

- Cellular Uptake: LC-MS quantification in cell lysates.

- Computational Docking: Use AutoDock Vina to predict binding affinities to active sites (e.g., PDB: 1CX2) .

Handling Low-Yield Reactions Q: What strategies can improve yields during the introduction of the indole-thioether moiety? A:

- Catalyst Screening: Test Pd(PPh) or CuI for cross-coupling reactions .

- Microwave Assistance: Use microwave irradiation (100–150°C, 30 min) to accelerate thiol-alkyne coupling .

- Protection/Deprotection: Protect indole NH with Boc groups to prevent side reactions.

Thermal Degradation Analysis Q: How to assess thermal stability for storage and handling? A:

- TGA/DSC: Perform thermogravimetric analysis (heating rate: 10°C/min, N atmosphere).

- Kinetic Studies: Use the Arrhenius equation to calculate degradation rates at 25°C and 40°C.

- Storage Recommendations: Store at −20°C in amber vials under argon if decomposition onset is <100°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。